1-(Adamantane-1-yl)-3-(1-acetylpiperidine-4-yl)urea 1-(Adamantane-1-yl)-3-(1-acetylpiperidine-4-yl)urea AR-9281 is a soluble epoxide hydrolase (s-EH) inhibitor potentially for the treatment of hypertension and type 2 diabetes.
Brand Name: Vulcanchem
CAS No.: 913548-29-5
VCID: VC0519232
InChI: InChI=1S/C18H29N3O2/c1-12(22)21-4-2-16(3-5-21)19-17(23)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,2-11H2,1H3,(H2,19,20,23)
SMILES: CC(=O)N1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol

1-(Adamantane-1-yl)-3-(1-acetylpiperidine-4-yl)urea

CAS No.: 913548-29-5

Inhibitors

VCID: VC0519232

Molecular Formula: C18H29N3O2

Molecular Weight: 319.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1-(Adamantane-1-yl)-3-(1-acetylpiperidine-4-yl)urea - 913548-29-5

CAS No. 913548-29-5
Product Name 1-(Adamantane-1-yl)-3-(1-acetylpiperidine-4-yl)urea
Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
IUPAC Name 1-(1-acetylpiperidin-4-yl)-3-(1-adamantyl)urea
Standard InChI InChI=1S/C18H29N3O2/c1-12(22)21-4-2-16(3-5-21)19-17(23)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,2-11H2,1H3,(H2,19,20,23)
Standard InChIKey HUDQLWBKJOMXSZ-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Canonical SMILES CC(=O)N1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Appearance Solid powder
Description AR-9281 is a soluble epoxide hydrolase (s-EH) inhibitor potentially for the treatment of hypertension and type 2 diabetes.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(1-acetyl-piperidine-4-yl)-3-adamantan-1-yl-urea
AR 9281
AR-9281
AR9281
Reference 1: Despa S, Sharma S, Harris TR, Dong H, Li N, Chiamvimonvat N, Taegtmeyer H, Margulies KB, Hammock BD, Despa F. Cardioprotection by controlling hyperamylinemia in a "humanized" diabetic rat model. J Am Heart Assoc. 2014 Aug 21;3(4). pii: e001015. doi: 10.1161/JAHA.114.001015. PubMed PMID: 25146704; PubMed Central PMCID: PMC4310392.
2: Guglielmino K, Jackson K, Harris TR, Vu V, Dong H, Dutrow G, Evans JE, Graham J, Cummings BP, Havel PJ, Chiamvimonvat N, Despa S, Hammock BD, Despa F. Pharmacological inhibition of soluble epoxide hydrolase provides cardioprotection in hyperglycemic rats. Am J Physiol Heart Circ Physiol. 2012 Oct 1;303(7):H853-62. doi: 10.1152/ajpheart.00154.2012. Epub 2012 Aug 3. PubMed PMID: 22865388; PubMed Central PMCID: PMC3469704.
3: Chen D, Whitcomb R, MacIntyre E, Tran V, Do ZN, Sabry J, Patel DV, Anandan SK, Gless R, Webb HK. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects. J Clin Pharmacol. 2012 Mar;52(3):319-28. doi: 10.1177/0091270010397049. Epub 2011 Mar 21. PubMed PMID: 21422238.
4: Anandan SK, Webb HK, Chen D, Wang YX, Aavula BR, Cases S, Cheng Y, Do ZN, Mehra U, Tran V, Vincelette J, Waszczuk J, White K, Wong KR, Zhang LN, Jones PD, Hammock BD, Patel DV, Whitcomb R, MacIntyre DE, Sabry J, Gless R. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorg Med Chem Lett. 2011 Feb 1;21(3):983-8. doi: 10.1016/j.bmcl.2010.12.042. Epub 2010 Dec 13. PubMed PMID: 21211973; PubMed Central PMCID: PMC3529200.
5: Zhang LN, Vincelette J, Chen D, Gless RD, Anandan SK, Rubanyi GM, Webb HK, MacIntyre DE, Wang YX. Inhibition of soluble epoxide hydrolase attenuates endothelial dysfunction in animal models of diabetes, obesity and hypertension. Eur J Pharmacol. 2011 Mar 1;654(1):68-74. doi: 10.1016/j.ejphar.2010.12.016. Epub 2010 Dec 25. PubMed PMID: 21187082.
PubChem Compound 12000797
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator